3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its antiproliferative properties against various cancer cell lines .
Preparation Methods
The synthesis of 3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple stepsThe reaction conditions often include the use of reagents such as 4,6-dichloropyrimidine, bromine, and 4-hydroxypiperidine under controlled temperatures and pH .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiproliferative agent against various cancer cell lines, including MGC-803, PC-3, A549, and H1975.
Biological Studies: The compound is used in studies to understand its mechanism of action in inhibiting cell proliferation and inducing apoptosis.
Drug Development: It serves as a lead compound for developing new anticancer drugs with high specificity and low toxicity
Mechanism of Action
The mechanism of action of 3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves the inhibition of key enzymes and signaling pathways that regulate cell proliferation and survival. It has been shown to induce cell cycle arrest in the S phase and promote apoptosis in cancer cells . The molecular targets include cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
Compared to these compounds, 3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential as a lead compound in drug development .
Properties
Molecular Formula |
C12H16BrN5O2 |
---|---|
Molecular Weight |
342.19 g/mol |
IUPAC Name |
3-bromo-6-[(4-hydroxypiperidin-4-yl)methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H16BrN5O2/c1-17-10(13)8-9(16-17)11(19)18(7-15-8)6-12(20)2-4-14-5-3-12/h7,14,20H,2-6H2,1H3 |
InChI Key |
YNBUHCWNQXVMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCNCC3)O)Br |
Origin of Product |
United States |
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